molecular formula C21H21N3O4S2 B10867468 ethyl 2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10867468
M. Wt: 443.5 g/mol
InChI Key: TUGSVKNLKAWAEQ-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a benzimidazole moiety, a cyclopentathiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the thiophene ring, and the final esterification. Common reagents used in these steps include acetic anhydride, sulfur-containing compounds, and ethyl alcohol. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

ETHYL 2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The thiophene ring may also play a role in the compound’s biological effects by interacting with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: shares similarities with other benzimidazole derivatives and thiophene-containing compounds.

    Benzimidazole Derivatives: Compounds like 2-(2-benzimidazolyl)ethanol and 2-(2-benzimidazolyl)acetic acid.

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene.

Uniqueness

The uniqueness of ETHYL 2-({2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21N3O4S2

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl 2-[[2-(1-acetylbenzimidazol-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H21N3O4S2/c1-3-28-20(27)18-13-7-6-10-16(13)30-19(18)23-17(26)11-29-21-22-14-8-4-5-9-15(14)24(21)12(2)25/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H,23,26)

InChI Key

TUGSVKNLKAWAEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=CC=CC=C4N3C(=O)C

Origin of Product

United States

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